molecular formula C8H4ClNO2 B3190603 4-Chlorobenzoyl isocyanate CAS No. 4461-36-3

4-Chlorobenzoyl isocyanate

Cat. No.: B3190603
CAS No.: 4461-36-3
M. Wt: 181.57 g/mol
InChI Key: SXXVLHPKDPFUBT-UHFFFAOYSA-N
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Description

4-Chlorobenzoyl isocyanate is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoyl isocyanate, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzoyl isocyanate can be synthesized through the reaction of 4-chlorobenzoyl chloride with potassium cyanate in an organic solvent. The reaction typically occurs under mild conditions and yields the desired isocyanate compound .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method includes the reaction of an amine with phosgene to produce the corresponding isocyanate. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzoyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Ureas: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

    4-Chlorobenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

4-Chlorobenzoyl isocyanate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of 4-chlorobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various synthetic processes to form ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 4-Chlorobenzoyl isocyanate is unique due to the presence of the chlorine atom at the para position, which influences its reactivity and makes it suitable for specific synthetic applications. Its reactivity with nucleophiles and its role as an intermediate in various chemical processes highlight its importance in both research and industrial contexts .

Properties

IUPAC Name

4-chlorobenzoyl isocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXVLHPKDPFUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448368
Record name 4-chlorobenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4461-36-3
Record name 4-chlorobenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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